molecular formula C19H18ClN3O3S B389670 (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B389670
M. Wt: 403.9g/mol
InChI Key: CBUFNIQISVZYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with 4-methoxyaniline to form an imine intermediate. This intermediate is then reacted with a thiazinane derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Bis(2-ethylhexyl) terephthalate: A compound with a similar ester functional group.

Uniqueness

(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9g/mol

IUPAC Name

2-(3-chlorophenyl)imino-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H18ClN3O3S/c1-23-17(24)11-16(18(25)21-13-6-8-15(26-2)9-7-13)27-19(23)22-14-5-3-4-12(20)10-14/h3-10,16H,11H2,1-2H3,(H,21,25)

InChI Key

CBUFNIQISVZYKC-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(SC1=NC2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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